![molecular formula C10H15BO3 B12096592 Boronic acid, [4-(2-ethoxyethyl)phenyl]- CAS No. 160061-49-4](/img/structure/B12096592.png)
Boronic acid, [4-(2-ethoxyethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic acid, [4-(2-ethoxyethyl)phenyl]-, is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a 2-ethoxyethyl group. This compound is part of a broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . Boronic acids are valuable due to their ability to form stable covalent bonds with diols, making them useful in various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of boronic acid, [4-(2-ethoxyethyl)phenyl]-, typically involves the hydroboration of an appropriate alkyne or alkene precursor. One common method is the hydroboration of 4-(2-ethoxyethyl)phenylacetylene using a borane reagent, followed by oxidation to yield the desired boronic acid . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium or platinum to facilitate the hydroboration process .
Industrial Production Methods: Industrial production of boronic acids generally follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized for scalability, often involving higher temperatures and pressures to accelerate the reaction rates .
Analyse Chemischer Reaktionen
Types of Reactions: Boronic acid, [4-(2-ethoxyethyl)phenyl]-, undergoes various chemical reactions, including:
Substitution: Participation in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride in ether or THF.
Substitution: Palladium catalysts, aryl halides, and bases like potassium carbonate in organic solvents.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Borane or boronate esters.
Substitution: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Boronic acid, [4-(2-ethoxyethyl)phenyl]-, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of boronic acid, [4-(2-ethoxyethyl)phenyl]-, involves its ability to form covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the formation of boronate esters in organic synthesis and in the development of sensors for detecting sugars and other biomolecules . The compound’s interaction with molecular targets often involves the formation of reversible covalent bonds, which can be modulated by changes in pH and other environmental conditions .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: A simpler boronic acid with a phenyl group directly attached to the boronic acid functional group.
4-Formylphenylboronic acid: A boronic acid derivative with a formyl group attached to the phenyl ring.
4-(Bromomethyl)phenylboronic acid: A boronic acid with a bromomethyl group attached to the phenyl ring.
Uniqueness: Boronic acid, [4-(2-ethoxyethyl)phenyl]-, is unique due to the presence of the 2-ethoxyethyl group, which imparts distinct chemical properties and reactivity compared to other boronic acids. This substitution can influence the compound’s solubility, stability, and interaction with other molecules, making it particularly useful in specific applications such as drug delivery and sensor development .
Eigenschaften
CAS-Nummer |
160061-49-4 |
|---|---|
Molekularformel |
C10H15BO3 |
Molekulargewicht |
194.04 g/mol |
IUPAC-Name |
[4-(2-ethoxyethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H15BO3/c1-2-14-8-7-9-3-5-10(6-4-9)11(12)13/h3-6,12-13H,2,7-8H2,1H3 |
InChI-Schlüssel |
VWLOVGFZHQSLIG-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)CCOCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(Z)-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]methyl] acetate](/img/structure/B12096518.png)
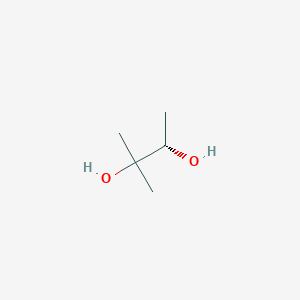
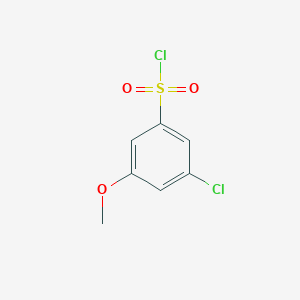



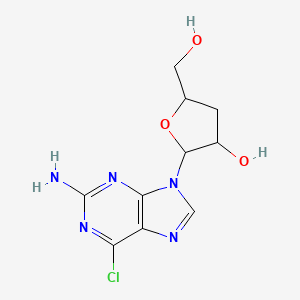

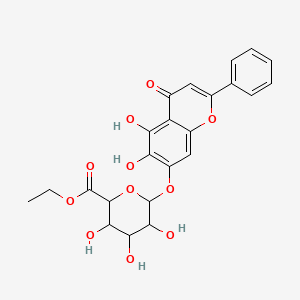
![5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12096572.png)
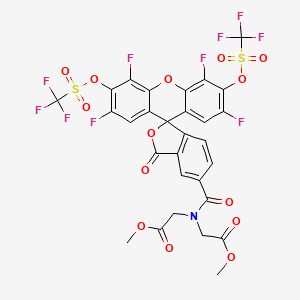
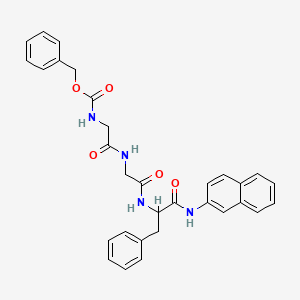
![(2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12096583.png)
